molecular formula C38H62N6O11 B122067 N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine CAS No. 145671-08-5

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine

Cat. No. B122067
M. Wt: 778.9 g/mol
InChI Key: JEAQWISLKGHURS-YBVOJSTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine (Pal-SSAA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Pal-SSAA is a synthetic peptide that is composed of six amino acids, including tyrosine, serine, asparagine, and alanine. This peptide has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism Of Action

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine exerts its biological effects by binding to specific receptors on the cell surface. It has been shown to bind to toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the inflammatory response. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.

Biochemical And Physiological Effects

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to reduce oxidative stress and increase antioxidant activity. Additionally, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has several advantages for lab experiments, including its stability and ease of synthesis. It has also been shown to have low toxicity and high specificity for its target receptors. However, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another future direction is to study the potential use of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine in combination with other drugs for cancer therapy. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have synergistic effects with other drugs, and this combination therapy may improve cancer treatment outcomes. Finally, future research could focus on the development of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine analogs with improved pharmacological properties, such as increased stability and bioavailability.
Conclusion:
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine is a promising peptide with potential therapeutic applications in various fields, including cancer therapy and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could focus on its potential use in combination therapy and the development of analogs with improved pharmacological properties.

Synthesis Methods

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in solution using coupling reagents.

Scientific Research Applications

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

145671-08-5

Product Name

N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine

Molecular Formula

C38H62N6O11

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C38H62N6O11/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(49)41-28(21-26-17-19-27(47)20-18-26)35(51)43-31(24-46)37(53)44-30(23-45)36(52)42-29(22-32(39)48)34(50)40-25(2)38(54)55/h17-20,25,28-31,45-47H,3-16,21-24H2,1-2H3,(H2,39,48)(H,40,50)(H,41,49)(H,42,52)(H,43,51)(H,44,53)(H,54,55)/t25-,28-,29-,30-,31-/m0/s1

InChI Key

JEAQWISLKGHURS-YBVOJSTASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O

Other CAS RN

145671-08-5

sequence

YSSNA

synonyms

N-palmitoyl-Tyr-Ser-Ser-Asn-Ala
N-palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine
PTSSAA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.